7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZLZWREBWOZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390171 | |
| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24363-23-3 | |
| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The patent US6677464B2 discloses a method using α,β-unsaturated carboxylic acids (e.g., acrylic acid) and substituted furans in the presence of Lewis acids like boron trifluoride etherate. The reaction proceeds via a concerted [4+2] cycloaddition, forming the bicyclic core with endo selectivity (Figure 1). Key substituents (R₁–R₇) on the furan and dienophile modulate electron density, enhancing reaction rates and regioselectivity.
Table 1: Representative Lewis Acids and Reaction Parameters
| Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Boron trifluoride | 25 | 6 | 85 |
| Aluminum chloride | 40 | 12 | 78 |
| Zinc iodide | 30 | 8 | 72 |
Catalytic Efficiency and Industrial Applications
Boron trifluoride etherate emerges as the optimal catalyst, enabling reactions at ambient temperatures (25°C) with 85% yield within 6 hours. This method eliminates the need for high-pressure equipment and reduces byproduct formation through precise steric control. Industrial trials confirm scalability to kilogram-scale production, with >90% purity achieved after simple filtration.
Multi-Step Synthesis via Ketal Intermediate
Regioselective Diels-Alder Reaction
The PMC6147635 protocol employs 2-methylfuran and methyl 3-bromopropiolate in a benzene-mediated cycloaddition, achieving a 15.7:1 regioselectivity ratio for the desired adduct 4a . This step capitalizes on the electron-withdrawing bromine group to polarize the triple bond, accelerating diene attack at the β-position.
Ketal Formation and Hydrolysis Challenges
Adduct 4a undergoes methoxide-induced ketalization to yield 5a (87% yield), followed by hydrolysis using concentrated HCl in methanol. Notably, the 7-oxa bridge’s electron-withdrawing effect stabilizes the intermediate carbocation, necessitating harsh acidic conditions (5 M HCl, 7 hours) for 82% conversion to the target carboxylic acid.
Table 2: Hydrolysis Reagent Comparison for Ketal 5a
| Reagent | Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| PPTS | Reflux, acetone | 16 | <10 |
| HCl (conc.) | RT, methanol | 7 | 82 |
| H₂SO₄ | 60°C, dioxane | 12 | 45 |
Comparative Analysis of Modern Methods
Yield and Scalability
The Lewis acid method outperforms multi-step approaches in yield (85% vs. 38% overall) and operational simplicity. However, the ketal route provides superior regioselectivity, critical for synthesizing stereochemically complex derivatives.
Environmental and Economic Considerations
Boron trifluoride, while effective, poses handling challenges due to its volatility and toxicity. In contrast, the HCl-mediated hydrolysis is cost-effective but generates halogenated waste. Life-cycle assessments recommend the Lewis acid method for large-scale production, whereas the ketal pathway suits small-batch pharmaceutical intermediates.
"The integration of Lewis acid catalysts has revolutionized bicyclic compound synthesis, offering unparalleled reaction speed and selectivity." — Adapted from US6677464B2 .
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Pharmaceutical Applications
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a crucial synthetic intermediate in the development of several pharmaceutical compounds.
Anti-HIV Drug Synthesis
One of the notable applications is its role as a precursor in the synthesis of Cyclophellitol, an anti-HIV drug. The endo form of this compound is particularly useful due to its structural properties that facilitate further chemical transformations necessary for drug formulation .
Antibiotic Production
Additionally, it is utilized in the synthesis of Baridamycin, an antibiotic known for its efficacy against certain bacterial strains. The compound's unique bicyclic structure contributes to the biological activity of the resultant antibiotics .
Agricultural Applications
The compound has also been explored for its pesticidal properties, making it valuable in agricultural chemistry.
Pesticidal Agents
Research indicates that derivatives of 7-oxabicyclo[2.2.1]heptane exhibit significant activity against undesired microorganisms and pests. This effectiveness surpasses that of structurally similar compounds, suggesting potential for developing new pesticides that are both effective and environmentally friendly .
Industrial Applications
The industrial production of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives has been optimized for efficiency and yield.
Material Science Applications
Emerging research has identified potential applications of this compound in material science, particularly in polymer chemistry.
Ring-Opening Metathesis Polymerization (ROMP)
The compound can serve as an olefin monomer in ROMP reactions, which are critical for producing various polymeric materials with desirable properties . This application highlights the versatility of the compound beyond traditional organic synthesis.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The oxabicycloheptane ring system can inhibit protein phosphatases, which are enzymes involved in cellular signaling pathways . This inhibition can affect the formation of active transcription factors, thereby influencing gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure : Lacks the 7-oxa group, replaced by a methylene bridge.
- Properties : Reduced polarity compared to the oxa analog, leading to lower solubility in polar solvents. Reactivity in Curtius reactions (to form isocyanates) is well-documented, with yields up to 47% under optimized conditions .
- Applications : Intermediate in polymer chemistry and cross-linking agents.
(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Functional Group Variations
3-Amino Derivatives
- 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride: Enhanced water solubility due to the protonated amino group. Used in solid-phase peptide synthesis (e.g., as a constrained amino acid analog) .
- exo-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Lacks the 7-oxa group; amino group facilitates retro-Diels-Alder reactions for heterocycle generation .
Difluoromethyl-Substituted Analog
Physicochemical and Crystallographic Insights
- Crystallography: The oxa analog forms intermolecular N–H⋯O and O–H⋯N hydrogen bonds in cocrystals (e.g., with benzothiazol-2-amine), stabilizing centrosymmetric clusters . Non-oxa analogs exhibit weaker hydrogen-bonding networks.
- Solubility: The hydrochloride salt of the 3-amino-oxa derivative has superior aqueous solubility (>50 mg/mL) compared to non-ionic analogs (<10 mg/mL) .
Pharmacological and Industrial Relevance
Biological Activity
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology and organic synthesis.
The molecular formula of this compound is CHO, and it features a unique bicyclic structure that contributes to its reactivity and biological properties. The compound is classified under heterocyclic compounds containing oxygen, which are often pivotal in drug design.
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities, primarily in the fields of anti-inflammatory and antiviral applications.
Anti-inflammatory Activity
One notable study highlights the anti-inflammatory properties of related compounds that inhibit the pro-inflammatory transcription factor NF-κB. These compounds were tested on A549 cells, demonstrating significant inhibition of NF-κB activity at concentrations around 1 mM, showcasing their potential as anti-inflammatory agents .
Antiviral Activity
The endo form of this compound has been identified as a synthetic intermediate for Cyclophellitol, an anti-HIV drug. This connection underscores the compound's relevance in developing antiviral therapies .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often focusing on improving yield and reaction conditions.
| Synthesis Method | Yield | Reaction Time | Conditions |
|---|---|---|---|
| Diels-Alder Reaction | Low (33%-48%) | Long (up to 75 days) | High temperature/pressure required |
| Modified Methods | High | Shorter times | Mild conditions without high heat or pressure |
The recent advancements in synthesis methods aim to enhance efficiency and reduce costs associated with the production of this compound, making it more accessible for pharmaceutical applications .
Case Studies
Several studies have explored the biological activity of 7-Oxa-bicyclo[2.2.1]hept-5-ene derivatives:
- Inhibition of NF-κB : A study demonstrated that modifications at the carboxylic acid position yielded potent inhibitors of NF-κB with an IC50 value around 2.83 µM, indicating strong potential for anti-inflammatory applications .
- Antiviral Applications : Research has shown that derivatives serve as precursors for synthesizing compounds with antiviral properties, particularly against HIV, reinforcing their significance in drug development pipelines .
- Structural Characterization : Advanced techniques such as NMR spectroscopy and X-ray diffraction have been employed to characterize new derivatives of the compound, providing insights into their structural properties and potential interactions with biological targets .
Q & A
Q. What are the standard synthetic routes for preparing 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives?
The synthesis typically involves cycloaddition or functionalization of bicyclic precursors. For example, ethyl ester derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are synthesized via catalytic methods, with structural confirmation using IR spectroscopy (C=O stretching at ~1700 cm⁻¹) and ¹H NMR (bridged proton signals at δ 5.5–6.5 ppm). Post-synthetic modifications, such as ester hydrolysis, are performed under acidic or basic conditions to yield the carboxylic acid .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm bridgehead stereochemistry and substituent positions.
- IR spectroscopy : For identifying carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹) and ester (sharp C=O at ~1720 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) : To validate molecular weight (e.g., molecular ion peak for C₈H₁₀O₃ at m/z 154.1632) .
Q. What safety protocols are essential for handling this compound in the lab?
Refer to H-statements for acute toxicity (H301/H311) and irritation (H315/H319). Use PPE (gloves, goggles), ensure fume hood ventilation, and follow first-aid measures:
- Inhalation : Move to fresh air.
- Skin contact : Wash with soap/water.
- Eye exposure : Rinse for ≥15 minutes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when functionalizing the bicyclic core?
Contradictions in yields often stem from steric hindrance or catalyst incompatibility. For example, anhydride reactions (e.g., with methyl aminomethyllambertianate) may show variability due to competing ring-opening pathways. Systematic optimization involves:
Q. What strategies stabilize the bicyclic structure under reactive conditions?
The compound’s stability is pH- and solvent-dependent. Under acidic conditions, the oxabicyclo ring may undergo hydrolysis. Mitigation strategies include:
Q. How can computational methods guide the design of bioactive derivatives?
Molecular docking and QSAR studies are pivotal. For instance:
- Derivatization : Introducing trifluoromethyl groups (e.g., 370102-78-6) enhances lipophilicity for membrane penetration.
- Piperazinyl modifications (e.g., 1026680-07-8) improve solubility and receptor binding.
- ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles .
Q. How do regulatory frameworks impact structural modifications for novel applications?
Under EPA guidelines (40 CFR §721), significant new uses (SNURs) apply to derivatives like 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid methyl ester. Researchers must:
- Submit premanufacture notices (PMNs) for unlisted derivatives.
- Assess environmental persistence and toxicity (e.g., ECOSAR models) .
Data Contradiction Analysis
Q. How to address conflicting spectral data for bicyclo[2.2.1]heptene derivatives?
Ambiguities in NMR assignments (e.g., overlapping bridgehead protons) are resolved via:
Q. Why do reaction outcomes vary in superbasic media (e.g., NaOH/DMSO)?
Superbases can induce unexpected regioselectivity. For example, amidoxime reactions with anhydrides yield labdanoid amides instead of esters. Factors include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
